Cas no 798-61-8 (Trimethoxyisoflavone)

Trimethoxyisoflavone structure
Trimethoxyisoflavone structure
Trimethoxyisoflavone
798-61-8
C18H16O5
312.316645622253
MFCD00016949
39927
354334665

Trimethoxyisoflavone Properties

Names and Identifiers

    • 4',6,7-Trimethoxyisoflavone
    • 4'.6.7-Trimethoxyisoflavone
    • 6,7-dimethoxy-3-(4-methoxyphenyl)-4H-1-Benzopyran-4-one
    • 6,7-dimethoxy-3-(4-methoxyphenyl)chromen-4-one
    • 4',6,7-trimethoxy-isoflavone
    • 6,7,4'-Trihydroxyisoflavon
    • 6,7,4'-Trimethoxy-isoflavon
    • 6,7,4'-trimethoxyisoflavone
    • 6,7-dimethoxy-3-(4-methoxyphenyl)-4h-chromen-4-on
    • 6,7-DIMETHOXY-3-(4-METHOXYPHENYL)-4H-CHROMEN-4-ONE
    • 6,7-dimethoxy-3-(4-methoxy-phenyl)-chromen-4-one
    • Afromosin-methylaether
    • 6,7-Dimethoxy-3-(4-methoxyphenyl)chromone
    • Isoflavone,4',6,7-trimethoxy- (6CI,7CI,8CI)
    • 7-O-Methylafromosin
    • Afromosin 7-O-methylether
    • Texasin dimethyl ether
    • FT-0710975
    • 798-61-8
    • PD158734
    • Glycitein-7,4'-dimethyl ether
    • Afromosin 7-O-methyl ether
    • YHXIOAVHEXKZCQ-UHFFFAOYSA-N
    • AKOS024285555
    • DivK1c_006911
    • CS-0135952
    • SpecPlus_000815
    • AS-59142
    • KBio1_001855
    • T3410
    • T72954
    • SCHEMBL7030328
    • MFCD00016949
    • 4H-1-Benzopyran-4-one, 6,7-dimethoxy-3-(4-methoxyphenyl)-
    • HY-133951
    • DTXSID60350937
    • CHEMBL12673
    • 6,7-Dimethoxy-3-(4-methoxyphenyl)-4H-1-benzopyran-4-one (ACI)
    • Isoflavone, 4′,6,7-trimethoxy- (6CI, 7CI, 8CI)
    • 6,7,4'-Trimethoxyisoflavone6,7-DIMETHOXY-3-(4-METHOXYPHENYL)-4H-CHROMEN-4-ONE; 6,7-dimethoxy-3-(4-methoxyphenyl)chromen-4-one
    • 4',6,7-trimethoxy isoflavone
    • 1ST158832
    • DB-075629
    • STL434884
    • +Expand
    • MFCD00016949
    • YHXIOAVHEXKZCQ-UHFFFAOYSA-N
    • 1S/C18H16O5/c1-20-12-6-4-11(5-7-12)14-10-23-15-9-17(22-3)16(21-2)8-13(15)18(14)19/h4-10H,1-3H3
    • O=C1C2C(=CC(=C(C=2)OC)OC)OC=C1C1C=CC(OC)=CC=1

Computed Properties

  • 312.10000
  • 0
  • 5
  • 4
  • 312.099774
  • 23
  • 452
  • 0
  • 0
  • 0
  • 0
  • 0
  • 1
  • 3.1
  • 54

Experimental Properties

  • 3.48580
  • 57.90000
  • 1.585
  • 487.5 °C at 760 mmHg
  • 177.0 to 181.0 deg-C
  • 0.0±1.2 mmHg at 25°C
  • 487.5 °C at 760 mmHg
  • 1.242

Trimethoxyisoflavone Price

Enterprise No. Product Name Cas No. Purity Specification Price Update Time Inquiry
1PlusChem
1P00G4LO-1g
4',6,7-Trimethoxyisoflavone
798-61-8 >97.0%(GC)
1g
$156.00 2024-04-21
A2B Chem LLC
AH51660-1g
4',6,7-Trimethoxyisoflavone
798-61-8 >97.0%(GC)
1g
$130.00 2024-04-19
Aaron
AR00G4U0-200mg
4',6,7-Trimethoxyisoflavone
798-61-8
200mg
$55.00
abcr
AB152021-1 g
6,7,4'-Trimethoxyisoflavone; .
798-61-8
1 g
€176.50 2023-07-20
Chemenu
CM162773-1g
6,7-dimethoxy-3-(4-methoxyphenyl)-4H-chromen-4-one
798-61-8 97%
1g
$149 2024-07-23
eNovation Chemicals LLC
D751186-1g
4',6,7-Trimethoxyisoflavone
798-61-8 95%
1g
$215 2022-04-13
TargetMol Chemicals
TN3016-10 mg
4',6,7-Trimethoxyisoflavone
798-61-8 97%
10mg
¥ 2,960 2023-07-11
TRC
T796246-100mg
Trimethoxyisoflavone
798-61-8
100mg
$87.00 2023-05-17
SHANG HAI A LA DING SHENG HUA KE JI GU FEN Co., Ltd.
T304661-200mg
4',6,7-Trimethoxyisoflavone
798-61-8 ≥97%
200mg
¥365.00
SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd.
T60570-10mg
6,7-dimethoxy-3-(4-methoxyphenyl)chromen-4-one
798-61-8 ,HPLC≥90%
10mg
¥3058.0 2023-09-06

Trimethoxyisoflavone Synthesis

Synthetic Circuit 1

Reaction Conditions
1.1 Reagents: Picolinic acid ,  Potassium carbonate Catalysts: Cuprous iodide Solvents: Dimethylformamide ;  8 h, 135 - 140 °C
Reference
Efficient Synthesis of Glaziovianin A Isoflavone Series from Dill and Parsley Extracts and Their in Vitro/in Vivo Antimitotic Activity
Semenov, Victor V.; et al, Journal of Natural Products, 2016, 79(5), 1429-1438

Synthetic Circuit 2

Reaction Conditions
1.1 Reagents: Potassium carbonate Solvents: Acetone ;  3 h, 70 °C
Reference
Antimicrobial and antioxidant isoflavonoid derivatives from the roots of Amphimas pterocarpoides
Saah, Edwige P. Fodja; et al, Zeitschrift fuer Naturforschung, 2013, 68(8), 931-938

Synthetic Circuit 3

Reaction Conditions
1.1 Catalysts: Boron trifluoride etherate ;  10 min, 120 °C; 120 °C → rt
1.2 10 min, 50 °C
1.3 Reagents: Methanesulfonyl chloride ;  30 min, 80 °C
Reference
Synthesis of various kinds of isoflavones, isoflavanes, and biphenyl-ketones and their 1,1-diphenyl-2-picrylhydrazyl radical-scavenging activities
Goto, Hideyuki; et al, Chemical & Pharmaceutical Bulletin, 2009, 57(4), 346-360

Synthetic Circuit 4

Reaction Conditions
1.1 Reagents: Sodium hydride Solvents: Dimethylformamide ;  12 h, rt
Reference
Biotransformation of isoflavones by the larvae of the common cutworm (Spodoptera litura)
Takahashi, Koji; et al, Chemical & Pharmaceutical Bulletin, 2006, 54(5), 719-721

Synthetic Circuit 5

Reaction Conditions
1.1 Catalysts: Boron trifluoride etherate Solvents: Dichloromethane ;  0 °C; 3 h, 20 °C
1.2 Reagents: Sodium bicarbonate Solvents: Water
2.1 Reagents: Picolinic acid ,  Potassium carbonate Catalysts: Cuprous iodide Solvents: Dimethylformamide ;  8 h, 135 - 140 °C
Reference
Efficient Synthesis of Glaziovianin A Isoflavone Series from Dill and Parsley Extracts and Their in Vitro/in Vivo Antimitotic Activity
Semenov, Victor V.; et al, Journal of Natural Products, 2016, 79(5), 1429-1438

Synthetic Circuit 6

Reaction Conditions
1.1 Reagents: Sodium hydroxide ,  Hydrogen peroxide Solvents: Ethanol ,  Water ;  rt; 3 h, 30 °C; 24 h, rt; 30 h, rt
2.1 Catalysts: Boron trifluoride etherate Solvents: Dichloromethane ;  0 °C; 3 h, 20 °C
2.2 Reagents: Sodium bicarbonate Solvents: Water
3.1 Reagents: Picolinic acid ,  Potassium carbonate Catalysts: Cuprous iodide Solvents: Dimethylformamide ;  8 h, 135 - 140 °C
Reference
Efficient Synthesis of Glaziovianin A Isoflavone Series from Dill and Parsley Extracts and Their in Vitro/in Vivo Antimitotic Activity
Semenov, Victor V.; et al, Journal of Natural Products, 2016, 79(5), 1429-1438

Synthetic Circuit 7

Reaction Conditions
1.1 Reagents: Sodium hydroxide Solvents: Ethanol ;  20 °C; 6 h, rt; overnight, rt
1.2 Reagents: Hydrochloric acid Solvents: Water ;  1 h, pH 3 - 4, rt
2.1 Reagents: Sodium hydroxide ,  Hydrogen peroxide Solvents: Ethanol ,  Water ;  rt; 3 h, 30 °C; 24 h, rt; 30 h, rt
3.1 Catalysts: Boron trifluoride etherate Solvents: Dichloromethane ;  0 °C; 3 h, 20 °C
3.2 Reagents: Sodium bicarbonate Solvents: Water
4.1 Reagents: Picolinic acid ,  Potassium carbonate Catalysts: Cuprous iodide Solvents: Dimethylformamide ;  8 h, 135 - 140 °C
Reference
Efficient Synthesis of Glaziovianin A Isoflavone Series from Dill and Parsley Extracts and Their in Vitro/in Vivo Antimitotic Activity
Semenov, Victor V.; et al, Journal of Natural Products, 2016, 79(5), 1429-1438

Synthetic Circuit 8

Reaction Conditions
1.1 Reagents: Potassium hydroxide ;  40 min, 100 °C
1.2 Reagents: Pyridine ,  Ozone Solvents: Methanol ,  Chloroform ;  1 - 2 h, 15 °C
2.1 Reagents: Sodium hydroxide Solvents: Ethanol ;  20 °C; 6 h, rt; overnight, rt
2.2 Reagents: Hydrochloric acid Solvents: Water ;  1 h, pH 3 - 4, rt
3.1 Reagents: Sodium hydroxide ,  Hydrogen peroxide Solvents: Ethanol ,  Water ;  rt; 3 h, 30 °C; 24 h, rt; 30 h, rt
4.1 Catalysts: Boron trifluoride etherate Solvents: Dichloromethane ;  0 °C; 3 h, 20 °C
4.2 Reagents: Sodium bicarbonate Solvents: Water
5.1 Reagents: Picolinic acid ,  Potassium carbonate Catalysts: Cuprous iodide Solvents: Dimethylformamide ;  8 h, 135 - 140 °C
Reference
Efficient Synthesis of Glaziovianin A Isoflavone Series from Dill and Parsley Extracts and Their in Vitro/in Vivo Antimitotic Activity
Semenov, Victor V.; et al, Journal of Natural Products, 2016, 79(5), 1429-1438

Synthetic Circuit 9

Reaction Conditions
1.1 Reagents: Pyridinium chlorochromate Solvents: Dichloromethane ;  18 h, rt
2.1 Reagents: Sodium hydroxide Solvents: Ethanol ;  20 °C; 6 h, rt; overnight, rt
2.2 Reagents: Hydrochloric acid Solvents: Water ;  1 h, pH 3 - 4, rt
3.1 Reagents: Sodium hydroxide ,  Hydrogen peroxide Solvents: Ethanol ,  Water ;  rt; 3 h, 30 °C; 24 h, rt; 30 h, rt
4.1 Catalysts: Boron trifluoride etherate Solvents: Dichloromethane ;  0 °C; 3 h, 20 °C
4.2 Reagents: Sodium bicarbonate Solvents: Water
5.1 Reagents: Picolinic acid ,  Potassium carbonate Catalysts: Cuprous iodide Solvents: Dimethylformamide ;  8 h, 135 - 140 °C
Reference
Efficient Synthesis of Glaziovianin A Isoflavone Series from Dill and Parsley Extracts and Their in Vitro/in Vivo Antimitotic Activity
Semenov, Victor V.; et al, Journal of Natural Products, 2016, 79(5), 1429-1438

Synthetic Circuit 10

Reaction Conditions
1.1 Solvents: Diethyl ether ,  Tetrahydrofuran ;  rt; 2 h, rt
1.2 Reagents: Ammonium chloride Solvents: Water ;  cooled
2.1 Reagents: Pyridinium chlorochromate Solvents: Dichloromethane ;  18 h, rt
3.1 Reagents: Sodium hydroxide Solvents: Ethanol ;  20 °C; 6 h, rt; overnight, rt
3.2 Reagents: Hydrochloric acid Solvents: Water ;  1 h, pH 3 - 4, rt
4.1 Reagents: Sodium hydroxide ,  Hydrogen peroxide Solvents: Ethanol ,  Water ;  rt; 3 h, 30 °C; 24 h, rt; 30 h, rt
5.1 Catalysts: Boron trifluoride etherate Solvents: Dichloromethane ;  0 °C; 3 h, 20 °C
5.2 Reagents: Sodium bicarbonate Solvents: Water
6.1 Reagents: Picolinic acid ,  Potassium carbonate Catalysts: Cuprous iodide Solvents: Dimethylformamide ;  8 h, 135 - 140 °C
Reference
Efficient Synthesis of Glaziovianin A Isoflavone Series from Dill and Parsley Extracts and Their in Vitro/in Vivo Antimitotic Activity
Semenov, Victor V.; et al, Journal of Natural Products, 2016, 79(5), 1429-1438

Synthetic Circuit 11

Reaction Conditions
1.1 Reagents: N-Bromosuccinimide Solvents: Dimethylformamide ;  0 °C; 8 h, rt
2.1 Solvents: Diethyl ether ,  Tetrahydrofuran ;  rt; 2 h, rt
2.2 Reagents: Ammonium chloride Solvents: Water ;  cooled
3.1 Reagents: Pyridinium chlorochromate Solvents: Dichloromethane ;  18 h, rt
4.1 Reagents: Sodium hydroxide Solvents: Ethanol ;  20 °C; 6 h, rt; overnight, rt
4.2 Reagents: Hydrochloric acid Solvents: Water ;  1 h, pH 3 - 4, rt
5.1 Reagents: Sodium hydroxide ,  Hydrogen peroxide Solvents: Ethanol ,  Water ;  rt; 3 h, 30 °C; 24 h, rt; 30 h, rt
6.1 Catalysts: Boron trifluoride etherate Solvents: Dichloromethane ;  0 °C; 3 h, 20 °C
6.2 Reagents: Sodium bicarbonate Solvents: Water
7.1 Reagents: Picolinic acid ,  Potassium carbonate Catalysts: Cuprous iodide Solvents: Dimethylformamide ;  8 h, 135 - 140 °C
Reference
Efficient Synthesis of Glaziovianin A Isoflavone Series from Dill and Parsley Extracts and Their in Vitro/in Vivo Antimitotic Activity
Semenov, Victor V.; et al, Journal of Natural Products, 2016, 79(5), 1429-1438

Synthetic Circuit 12

Reaction Conditions
1.1 Reagents: Potassium hydroxide ;  40 min, 100 °C
1.2 Reagents: Pyridine ,  Ozone Solvents: Methanol ,  Chloroform ;  1 - 2 h, 15 °C
2.1 Reagents: N-Bromosuccinimide Solvents: Dimethylformamide ;  0 °C; 8 h, rt
3.1 Solvents: Diethyl ether ,  Tetrahydrofuran ;  rt; 2 h, rt
3.2 Reagents: Ammonium chloride Solvents: Water ;  cooled
4.1 Reagents: Pyridinium chlorochromate Solvents: Dichloromethane ;  18 h, rt
5.1 Reagents: Sodium hydroxide Solvents: Ethanol ;  20 °C; 6 h, rt; overnight, rt
5.2 Reagents: Hydrochloric acid Solvents: Water ;  1 h, pH 3 - 4, rt
6.1 Reagents: Sodium hydroxide ,  Hydrogen peroxide Solvents: Ethanol ,  Water ;  rt; 3 h, 30 °C; 24 h, rt; 30 h, rt
7.1 Catalysts: Boron trifluoride etherate Solvents: Dichloromethane ;  0 °C; 3 h, 20 °C
7.2 Reagents: Sodium bicarbonate Solvents: Water
8.1 Reagents: Picolinic acid ,  Potassium carbonate Catalysts: Cuprous iodide Solvents: Dimethylformamide ;  8 h, 135 - 140 °C
Reference
Efficient Synthesis of Glaziovianin A Isoflavone Series from Dill and Parsley Extracts and Their in Vitro/in Vivo Antimitotic Activity
Semenov, Victor V.; et al, Journal of Natural Products, 2016, 79(5), 1429-1438

Trimethoxyisoflavone Raw materials

Trimethoxyisoflavone Preparation Products

Trimethoxyisoflavone Suppliers

Anpel
Audited Supplier Audited Supplier
(CAS:798-61-8)
AN PU SHI YAN
15618996369
shanpel@anpel.com.cn
SHANG HAI YUAN YE Biotechnology Co., Ltd.
Audited Supplier Audited Supplier
(CAS:798-61-8)
TANG SI LEI
15026964105
2881489226@qq.com
SHANG HAI LI CHEN SHANG MAO Co., Ltd.
Audited Supplier Audited Supplier
(CAS:798-61-8)
XU NV SHI
15221998634
1986399151@qq.com

Trimethoxyisoflavone Related Literature

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